
6-((p-(Dimethylamino)phenyl)azo)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((p-(Dimethylamino)phenyl)azo)-1H-indazole, commonly known as DAPI, is a fluorescent stain that is used for the detection of DNA in biological samples. It is a small molecule that binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon binding. DAPI has found widespread use in biological research, particularly in the fields of cell biology and genetics.
Mecanismo De Acción
DAPI binds specifically to the minor groove of double-stranded DNA through hydrogen bonding and van der Waals interactions. The binding of DAPI induces a conformational change in the DNA molecule, resulting in an increase in fluorescence intensity. DAPI is selective for DNA and does not bind to RNA or single-stranded DNA.
Biochemical and Physiological Effects:
DAPI has no known biochemical or physiological effects on cells or tissues. It is a non-toxic stain that does not interfere with cellular processes or alter gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DAPI as a DNA stain include its high specificity for DNA, its ease of use, and its compatibility with a wide range of sample types and imaging modalities. However, DAPI has some limitations, including its inability to distinguish between live and dead cells, its low sensitivity for detecting low levels of DNA, and its tendency to form aggregates at high concentrations.
Direcciones Futuras
For research on DAPI include the development of new derivatives with improved properties, such as increased sensitivity and specificity for DNA, and the application of DAPI in new areas of research, such as epigenetics and gene editing. Additionally, the use of DAPI in combination with other fluorescent dyes and imaging techniques may allow for more detailed and comprehensive analysis of DNA structure and function in cells and tissues.
Métodos De Síntesis
DAPI is synthesized through a series of chemical reactions starting with 4-nitroaniline. The nitro group is first reduced to an amino group, which is then diazotized and coupled to 1H-indazole to form the azo dye. The resulting compound is then methylated to produce DAPI.
Aplicaciones Científicas De Investigación
DAPI is widely used in scientific research to stain DNA in cells and tissues. It is commonly used in fluorescence microscopy to visualize the nucleus of cells and to study the structure and function of chromosomes. DAPI is also used in flow cytometry to analyze the DNA content of cells and to identify cell cycle stages.
Propiedades
Número CAS |
17309-87-4 |
|---|---|
Nombre del producto |
6-((p-(Dimethylamino)phenyl)azo)-1H-indazole |
Fórmula molecular |
C15H15N5 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)14-7-5-12(6-8-14)17-18-13-4-3-11-10-16-19-15(11)9-13/h3-10H,1-2H3,(H,16,19) |
Clave InChI |
HWJWAZYFLBYIMS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3 |
Sinónimos |
4-(1H-Indazol-6-ylazo)-N,N-dimethylbenzen-1-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




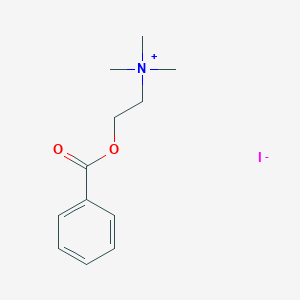

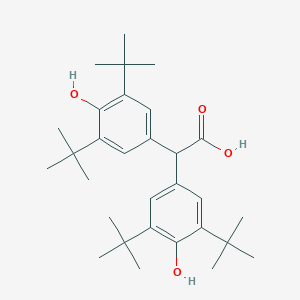
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
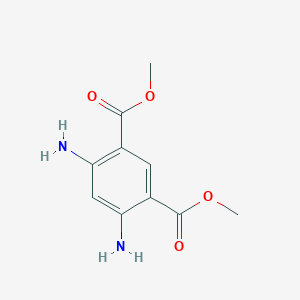
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
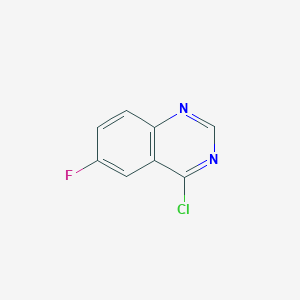
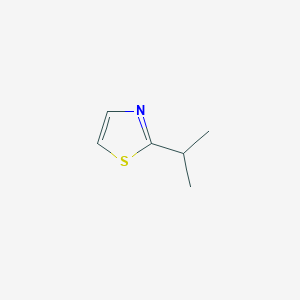
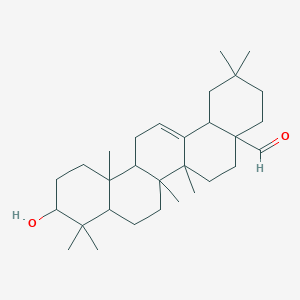

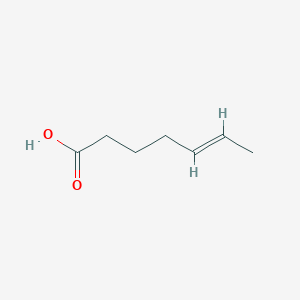
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)